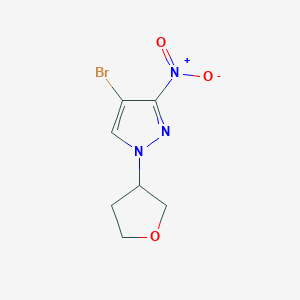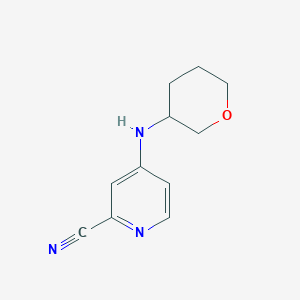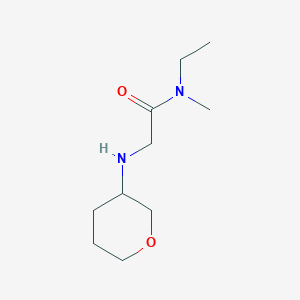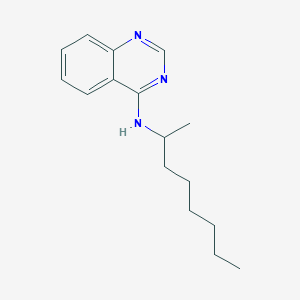
4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been shown to have antitumor activity and has been studied for its potential in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole is its high yield synthesis. It is also relatively stable and can be easily stored. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the study of 4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole. One of the significant areas of research is the development of new drugs based on this compound. It has also been studied for its potential in the treatment of various neurological disorders, and further research in this area is needed. Additionally, the study of the mechanism of action of this compound and its interactions with other molecules can lead to a better understanding of its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this area can lead to the development of new drugs and a better understanding of the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole has been achieved through various methods. One of the most commonly used methods is the reaction of 3-nitro-1-(oxolan-3-yl)pyrazole with bromine in acetic acid. Another method involves the reaction of 3-nitro-1-(oxolan-3-yl)pyrazole with N-bromosuccinimide in the presence of a catalyst. Both methods result in the formation of this compound with high yield.
Applications De Recherche Scientifique
4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a lead compound for the development of new drugs. It has also been used in the development of new synthetic methodologies and in the study of organic reactions.
Propriétés
IUPAC Name |
4-bromo-3-nitro-1-(oxolan-3-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3/c8-6-3-10(5-1-2-14-4-5)9-7(6)11(12)13/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYJDUBTYMMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)

![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
